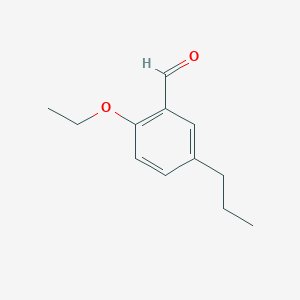
2-Ethoxy-5-propylbenzaldehyde
概要
説明
2-Ethoxy-5-propylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, characterized by the presence of an ethoxy group at the second position and a propyl group at the fifth position on the benzene ring. This compound is known for its distinctive aromatic properties and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-propylbenzaldehyde typically involves the alkylation of 2-hydroxy-5-methoxybenzaldehyde. One common method includes the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl bromides or iodides in the presence of anhydrous potassium carbonate in refluxing acetone . Another approach involves the treatment of 2-ethoxy-5-bromobenzaldehyde with n-butyllithium, morpholine, and nitrobenzene to yield 2-ethoxy-5-hydroxybenzaldehyde, which is then subjected to O-alkylation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reagents and solvents is crucial to minimize by-products and enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 2-Ethoxy-5-propylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and propyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: 2-Ethoxy-5-propylbenzoic acid.
Reduction: 2-Ethoxy-5-propylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Ethoxy-5-propylbenzaldehyde finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other aromatic compounds
作用機序
The mechanism of action of 2-Ethoxy-5-propylbenzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. The ethoxy and propyl groups influence the compound’s reactivity by providing steric hindrance and electronic effects, which can be exploited in synthetic chemistry to control reaction outcomes .
類似化合物との比較
- 2-Ethoxy-5-methoxybenzaldehyde
- 2-Propoxy-5-ethoxybenzaldehyde
- 2-Ethoxy-5-butylbenzaldehyde
Comparison: 2-Ethoxy-5-propylbenzaldehyde is unique due to the specific positioning of the ethoxy and propyl groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound in synthetic chemistry, offering different reactivity patterns compared to its analogs .
特性
IUPAC Name |
2-ethoxy-5-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-10-6-7-12(14-4-2)11(8-10)9-13/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTKJBHQXJHYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















